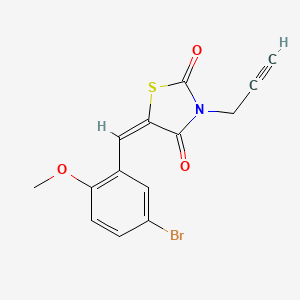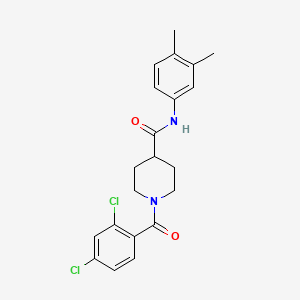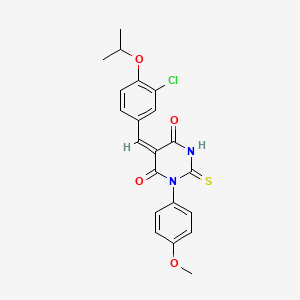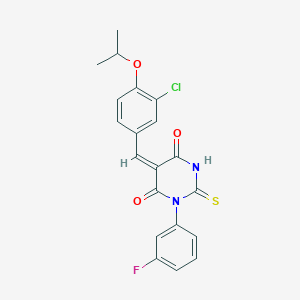
5-(5-bromo-2-methoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
Overview
Description
5-(5-bromo-2-methoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as BPT or BRD-0705, is a synthetic compound used in scientific research. It is a thiazolidinedione derivative that has shown promising results in various studies due to its unique chemical structure.
Mechanism of Action
5-(5-bromo-2-methoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that regulates gene expression and plays a critical role in glucose and lipid metabolism, as well as inflammation. 5-(5-bromo-2-methoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione binds to PPARγ and activates its transcriptional activity, leading to the upregulation of genes involved in glucose uptake and lipid metabolism, as well as the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects:
5-(5-bromo-2-methoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle, leading to improved glucose homeostasis. It also has been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 5-(5-bromo-2-methoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(5-bromo-2-methoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is its specificity for PPARγ, which reduces the likelihood of off-target effects. It also has a relatively low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 5-(5-bromo-2-methoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 5-(5-bromo-2-methoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. One potential area of research is the development of novel formulations that improve its solubility and bioavailability. Another potential area of research is the investigation of 5-(5-bromo-2-methoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione as a potential treatment for other diseases, such as neurodegenerative disorders. Finally, further studies are needed to elucidate the precise mechanisms of action of 5-(5-bromo-2-methoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione and its potential therapeutic applications.
Scientific Research Applications
5-(5-bromo-2-methoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, it has also been studied for its neuroprotective effects and as a potential treatment for Alzheimer's disease.
properties
IUPAC Name |
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3S/c1-3-6-16-13(17)12(20-14(16)18)8-9-7-10(15)4-5-11(9)19-2/h1,4-5,7-8H,6H2,2H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBGWHMIGLTFSS-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=O)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N(C(=O)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480496.png)
![N-[4-(benzyloxy)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide](/img/structure/B3480499.png)

![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480514.png)
![N-(2-chlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480516.png)
![N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480517.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B3480519.png)
![N-(3-chloro-4-methoxyphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480530.png)
![methyl {2-bromo-6-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B3480552.png)
![ethyl [6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetate](/img/structure/B3480562.png)
![5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3480568.png)


![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3480575.png)